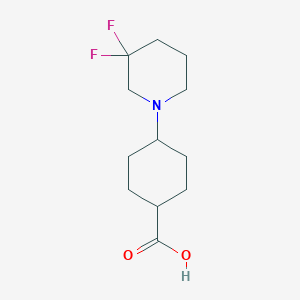
4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
描述
4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a difluoropiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the construction of the cyclohexane ring followed by the introduction of the difluoropiperidine group. Common synthetic routes may include:
Friedel-Crafts Acylation: To introduce the carboxylic acid group onto the cyclohexane ring.
Nucleophilic Substitution: To attach the difluoropiperidine moiety to the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
化学反应分析
Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other oxidized forms.
Reduction: Reduction of the difluoropiperidine moiety.
Substitution: Replacement of hydrogen atoms or other substituents on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or halides, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives like esters or amides.
Reduction: Difluoropiperidine derivatives with reduced fluorine content.
Substitution: Substituted cyclohexane derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can be studied to develop new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
4-(2,2-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
4-(3,3-Difluoropiperidin-1-yl)benzoic acid
4-(3,3-Difluoropiperidin-1-yl)butanoic acid
Uniqueness: 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which provides a different spatial arrangement compared to similar compounds with benzene or butanoic acid moieties. This structural difference can lead to distinct chemical and biological properties.
属性
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h9-10H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPOYBNFVQQHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















